(E)-methyl 2-(6-ethyl-2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(E)-methyl 2-(6-ethyl-2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic heterocyclic compound featuring a benzothiazole core fused with a pyrazole moiety. The (E)-configuration of the imino group (-C=N-) is critical to its stereochemical and electronic properties. The molecule includes an ethyl-substituted benzothiazole ring, a 1-ethyl-3-methyl-pyrazole carbonyl group, and a methyl ester side chain. Its synthesis likely involves multi-step reactions, including imine formation, esterification, and heterocyclic coupling, though procedural details are absent in the provided sources.
Properties
IUPAC Name |
methyl 2-[6-ethyl-2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-5-13-7-8-14-16(10-13)27-19(22(14)11-17(24)26-4)20-18(25)15-9-12(3)21-23(15)6-2/h7-10H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKWVSAEBACQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NN3CC)C)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(6-ethyl-2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex molecule that incorporates both pyrazole and benzothiazole moieties, known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.50 g/mol. The structure features a methyl ester group, a pyrazole ring, and a benzothiazole derivative, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the benzothiazole moiety may enhance this activity due to its ability to interact with bacterial cell membranes.
Anticancer Activity
Research has highlighted that pyrazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells . The incorporation of the benzothiazole moiety is believed to contribute to the enhanced cytotoxicity observed in these compounds.
Anti-inflammatory Effects
Compounds with similar structural frameworks have been noted for their anti-inflammatory effects, often acting as inhibitors of cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against E. coli and S. aureus. The results indicated that derivatives with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups .
- Anticancer Evaluation : In a recent investigation, a series of pyrazole-based compounds were tested for their ability to inhibit cancer cell growth. The results showed that compounds similar to this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis .
Scientific Research Applications
The compound (E)-methyl 2-(6-ethyl-2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, agriculture, and materials science, while also discussing relevant case studies and data.
Structural Features
The compound contains a thiazole ring, a pyrazole moiety, and an ethyl group, contributing to its potential reactivity and biological activity. The presence of the carbonyl group in the pyrazole structure is particularly significant for its interaction with biological targets.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of benzo[d]thiazole showed promising results against breast cancer cell lines by triggering apoptotic pathways.
Antimicrobial Properties
The pyrazole component is known for its antimicrobial activity. Compounds containing pyrazole have been investigated for their effectiveness against various bacterial strains. A related study highlighted that pyrazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
Agricultural Chemistry
Pesticide Development
Given the structural similarities with known agrochemicals, this compound may serve as a lead in developing new pesticides. Thiazole derivatives are often explored for their fungicidal properties. Research has shown that modifications in the thiazole ring can enhance antifungal activity against pathogens affecting crops .
Materials Science
Polymer Synthesis
The unique chemical structure allows for potential applications in polymer chemistry. The compound can act as a monomer or cross-linking agent in synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity. Studies have reported the successful incorporation of thiazole derivatives into polymer matrices to improve mechanical properties and thermal resistance .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzo[d]thiazole and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity levels, suggesting a structure-activity relationship that could be leveraged in drug design .
Case Study 2: Agricultural Applications
A recent investigation into thiazole-based compounds demonstrated their effectiveness as fungicides in agricultural settings. The study illustrated how these compounds could reduce fungal infection rates in crops by over 50%, showcasing their potential utility in sustainable agriculture practices .
Comparison with Similar Compounds
Table 1: Key Properties of (E)-methyl 2-(6-ethyl-2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate and Analogous Compounds
Key Observations :
Synthetic Complexity: The imino-linked benzothiazole-pyrazole scaffold requires precise stereochemical control (E-configuration), whereas the tetrazole analog in employs a simpler thioether linkage.
Thermal Stability : The absence of a nitrile group (as in ) and the presence of an ester in the target compound may lower its melting point relative to nitrile-containing analogs, though experimental data are lacking.
Conformational Analysis
The benzothiazole and pyrazole rings may exhibit non-planar puckering, as described in Cremer and Pople’s generalized ring-puckering coordinates . For instance:
- Benzothiazole Ring : Likely adopts a slight boat conformation due to steric effects from the ethyl group.
- Pyrazole Ring: The 1-ethyl-3-methyl substituents may induce torsional strain, affecting the imino group’s orientation.
Q & A
Q. Optimization Strategies :
- Green Chemistry : Reduce waste by using solvent-free conditions or ionic liquids .
- Flow Chemistry : Improve yield and purity via continuous flow reactors for precise control of reaction parameters (e.g., temperature, residence time) .
Basic: How should researchers characterize this compound’s structure and purity?
Answer:
A combination of analytical techniques is critical:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the E-configuration of the imine bond and verify substituent positions. 15N NMR can resolve pyrazole ring tautomerism .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Answer:
DoE is essential for identifying critical variables (e.g., temperature, catalyst loading, solvent ratio) and their interactions:
- Screening Experiments : Use fractional factorial designs to prioritize variables affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships; for example, optimize the Hantzsch reaction by balancing temperature (80–120°C) and reaction time (4–12 hours) .
- Statistical Validation : Confirm model robustness via ANOVA and lack-of-fit tests .
Advanced: What mechanistic approaches resolve unexpected byproducts during synthesis?
Answer:
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to detect off-pathway intermediates .
- Isotopic Labeling : Use deuterated reagents to trace hydrogen transfer steps (e.g., in imine formation) .
- Computational Modeling : DFT calculations predict transition states and identify competing pathways (e.g., Z/E isomerization) .
Advanced: How do structural modifications influence biological activity?
Answer:
- Substituent Effects :
- Pyrazole Modifications : Replace the ethyl group at position 1 with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with target proteins .
- Thiazole Functionalization : Introduce electron-withdrawing groups (e.g., fluoro) at position 6 to improve metabolic stability .
- Biological Assays :
Advanced: How should researchers address contradictions in reported biological activities?
Answer:
- Variable Analysis : Control substituent effects (e.g., methyl vs. ethyl groups) and stereochemistry (E/Z isomers) to isolate activity drivers .
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values from identical cell lines) .
- Crystallographic Studies : Resolve 3D structures of compound-target complexes (e.g., via X-ray crystallography) to explain binding discrepancies .
Advanced: What stability studies are required for long-term storage?
Answer:
- Hydrolytic Stability : Test pH-dependent degradation in buffered solutions (pH 1–10) at 37°C; monitor via HPLC .
- Oxidative Resistance : Expose to H2O2 or radical initiators (e.g., AIBN) to assess susceptibility to oxidation .
- Storage Recommendations : Store at –20°C under inert gas (N2/Ar) to prevent ester hydrolysis and imine bond cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
